[1,1'-Biphenyl]-3,3'-diamine
Overview
Description
[1,1’-Biphenyl]-3,3’-diamine is an organic compound consisting of two benzene rings connected by a single bond, with amino groups attached to the 3 and 3’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-diamine typically involves the coupling of aryl halides with amines. One common method is the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a copper catalyst. Another approach is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-diamine often employs scalable methods such as the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base, producing high yields of the desired biphenyl derivative .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-3,3’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include nitro biphenyls, substituted biphenyls, and various amine derivatives .
Scientific Research Applications
[1,1’-Biphenyl]-3,3’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,3’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Biphenyl: Lacks amino groups and has different chemical reactivity.
[1,1’-Biphenyl]-4,4’-diamine: Has amino groups at different positions, leading to variations in chemical properties and applications.
[1,1’-Biphenyl]-2,2’-diamine: Another positional isomer with distinct reactivity and uses.
Uniqueness: [1,1’-Biphenyl]-3,3’-diamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
3-(3-aminophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGRHCEHPFUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174494 | |
Record name | (1,1'-Biphenyl)-3,3'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-89-7 | |
Record name | (1,1'-Biphenyl)-3,3'-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3,3'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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